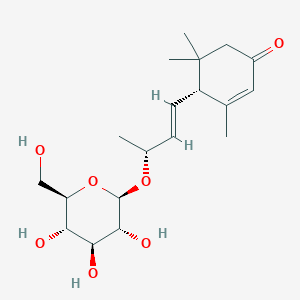

(6R,9R)-3-Oxo-alpha-ionol glucoside

Description

Structure

3D Structure

Properties

CAS No. |

77699-19-5 |

|---|---|

Molecular Formula |

C19H30O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

SZOPSAFLRCYJCX-ITEOXOHJSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 6r,9r 3 Oxo Alpha Ionol Glucoside

Botanical Sources and Taxonomic Distribution

The presence of this compound has been documented across a diverse range of plant families, indicating a widespread but specific taxonomic distribution.

This compound has been isolated from several key plant families:

Rosaceae: This family is a significant source of this compound. It has been identified in the rugosa rose (Rosa rugosa) and in the leaves of the loquat tree (Eriobotrya japonica). unito.itnih.gov

Urticaceae: Research has led to the isolation of new isomers of 3-oxo-α-ionol glucoside from the aerial parts of Urtica laetevirens, marking the first instance of their discovery in the Urtica genus. nih.govnih.govwikipedia.org

Solanaceae: The compound has been extracted from the leaves of tobacco (Nicotiana tabacum).

Vitaceae: The aglycone, 3-oxo-α-ionol, is present in Muscat of Alexandria and Shiraz grape leaves (Vitis vinifera), suggesting the presence of its glycosidic forms. nih.gov

Ericaceae: It has been identified among other known compounds in Rhododendron capitatum.

Cupressaceae: The compound is found in the Phoenicean juniper (Juniperus phoenicea). researchgate.net

Euphorbiaceae: (6R,9R)-3-Oxo-alpha-ionol β-D-glucopyranoside has been isolated from the aerial parts of Euphorbia tirucalli, which is the first report of ionol derivatives from this genus. nih.gov It has also been found in Macaranga tanarius. researchgate.net

The following interactive table summarizes the botanical sources of this compound.

| Family | Genus | Species | Common Name |

| Rosaceae | Rosa | rugosa | Rugosa Rose |

| Rosaceae | Eriobotrya | japonica | Loquat |

| Urticaceae | Urtica | laetevirens | N/A |

| Solanaceae | Nicotiana | tabacum | Tobacco |

| Vitaceae | Vitis | vinifera | Grape |

| Ericaceae | Rhododendron | capitatum | N/A |

| Cupressaceae | Juniperus | phoenicea | Phoenicean Juniper |

| Euphorbiaceae | Euphorbia | tirucalli | Pencil Cactus |

| Euphorbiaceae | Macaranga | tanarius | N/A |

The distribution of this compound is not uniform throughout the plant. Different studies have localized the compound to specific tissues and organs:

Leaves: The leaves are a common site for the accumulation of this compound. It has been extracted from the dried leaves of Nicotiana tabacum and is also present in the leaves of Eriobotrya japonica and Muscat of Alexandria grapes (Vitis vinifera). nih.govnih.gov

Aerial Parts: In Urtica laetevirens and Euphorbia tirucalli, the compound has been isolated from the aerial parts, which include the stems and leaves. nih.govnih.gov

Fruits: The aglycone form, 3-oxo-α-ionol, is a known component of raspberry fruit, suggesting the presence of the glucoside as a precursor.

Microbial Production and Isolation

While predominantly studied in plants, there is evidence suggesting microbial involvement in the synthesis of related compounds. The direct microbial production and isolation of this compound, however, is not yet well-documented.

Research has shown that the aglycone, 3-oxo-α-ionol, can be produced by fungal peroxidases or glycosidases. nih.gov Furthermore, 3-oxo-α-ionol is a known metabolite of the yeast Saccharomyces cerevisiae. This suggests that microorganisms possess the enzymatic machinery to produce the aglycone precursor.

The glycosylation of terpenoids, including ionol derivatives, is a subject of ongoing research. Microbial-based whole-cell biotransformation systems are being explored for the production of terpenoid glycosides. nih.gov Engineered microbial hosts, such as Escherichia coli and Aspergillus oryzae, have been successfully used for the biosynthesis of other complex natural product glycosides, indicating the potential for microbial production of this compound. mdpi.comnih.gov This approach offers a promising alternative to chemical synthesis for obtaining these compounds. nih.gov

Ecological Prevalence and Environmental Contexts

This compound and its aglycone play roles in various ecological interactions and are influenced by environmental conditions.

As a non-volatile glycoside, it serves as a flavor precursor in grapes (Vitis vinifera). jst.go.jp During winemaking and aging, the glucose moiety can be cleaved, releasing the volatile 3-oxo-α-ionol, which contributes to the spicy and floral notes in some wines, such as Chardonnay. nih.govnih.gov The concentration of these precursors in grapes can be influenced by environmental factors. For instance, increased sun exposure on grape bunches can lead to higher concentrations of C13-norisoprenoid precursors, including 3-oxo-α-ionol. unito.it Studies have shown that temperature variations in vineyards can significantly affect the levels of 3-oxo-α-ionol in grapes. unito.it

Furthermore, there is evidence to suggest that 3-oxo-α-ionol and its derivatives may have an allelopathic function. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov The aglycone, (6R,9S)-3-oxo-α-ionol, has been identified as a phytotoxic substance in some invasive plant species, suggesting a role in plant-plant competition.

Elucidation of Precursor Compounds and Metabolic Intermediates

The biosynthetic journey to this compound begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In plants, these precursors are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids. nih.govfrontiersin.org The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP.

These C5 units are sequentially condensed to form geranylgeranyl diphosphate (GGPP), a C20 compound. nih.gov The enzyme GGPP synthase (GGPPS) catalyzes this crucial step. nih.gov Two molecules of GGPP are then joined head-to-head by phytoene (B131915) synthase (PSY) to produce phytoene, the first committed C40 intermediate of the carotenoid pathway. A series of desaturation and isomerization reactions follow, leading to the formation of various carotenoids, such as β-carotene, lutein, zeaxanthin, and neoxanthin. nih.gov

These C40 carotenoids are the direct precursors to the C13-norisoprenoid skeleton. nih.gov The oxidative cleavage of specific double bonds within the carotenoid backbone yields a variety of C13 compounds, including the aglycone of the title compound, 3-oxo-α-ionol. nih.gov Therefore, the pool of available carotenoids in the plant tissue is a determining factor for the subsequent production of this compound.

| Pathway Stage | Key Precursor/Intermediate | Description |

| Initial Building Blocks | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | C5 units synthesized via the Methylerythritol Phosphate (MEP) pathway in plastids. nih.govfrontiersin.org |

| C20 Precursor | Geranylgeranyl diphosphate (GGPP) | Formed by the condensation of IPP and DMAPP, catalyzed by GGPPS. nih.gov |

| C40 Precursors | Phytoene, Lycopene, β-carotene, Zeaxanthin, Neoxanthin | Synthesized from GGPP, these carotenoids are the direct source of the C13 norisoprenoid structure. nih.gov |

| C13 Aglycone | 3-Oxo-α-ionol | Formed by the oxidative cleavage of C40 carotenoids. This is the immediate precursor before glycosylation. nih.gov |

Enzymatic Mechanisms and Glycosylation Processes

The conversion of C40 carotenoids into the final glycosylated product involves two major enzymatic stages: the cleavage of the carotenoid to form the C13 aglycone, and the subsequent attachment of a glucose molecule.

The final step in the biosynthesis of this compound is a glycosylation reaction. This process is catalyzed by uridine-diphosphate (B1259127) (UDP) sugar-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from an activated donor, UDP-glucose, to the hydroxyl group of the 3-oxo-α-ionol aglycone. nih.gov This reaction not only increases the water solubility and stability of the compound but also renders it non-volatile, effectively sequestering it within the cell, often in the vacuole.

Plant genomes typically contain over 100 UGTs, which exhibit high regio- and stereospecificity towards their substrates. nih.gov Research has identified several UGTs capable of glycosylating C13-apocarotenols. For instance, in Nicotiana benthamiana, several UGTs, including UGT72AY1, UGT73A24, and UGT86C10, have demonstrated the ability to glucosylate α-ionol and related compounds in vitro, leading to the formation of their respective glucosides. nih.gov The enzymatic reaction results in the formation of a β-D-glucopyranoside, as is common for plant glycosides.

The formation of the 3-oxo-α-ionol aglycone is initiated by Carotenoid Cleavage Dioxygenases (CCDs). nih.govmdpi.com These non-heme iron-containing enzymes catalyze the oxidative cleavage of double bonds in the carotenoid backbone. nih.govnih.gov The CCD family is divided into subfamilies, with CCD1 and CCD4 being primarily responsible for generating C13-apocarotenoids. nih.govmdpi.com For example, the cleavage of β-carotene at the 9,10 (9',10') positions by a CCD yields β-ionone, a close structural relative of 3-oxo-α-ionol.

Following the initial cleavage event, the resulting C13 intermediate undergoes a series of modifications, including hydroxylations and reductions, catalyzed by other enzymes such as cytochrome P450 monooxygenases and reductases, to yield the specific structure of (6R,9R)-3-oxo-α-ionol. The presence of a ketone group at the C3 position and a hydroxyl group at the C9 position points to specific oxidative and reductive enzymatic steps that precisely tailor the final aglycone structure before glycosylation.

| Enzyme Class | Specific Enzyme (Example) | Role in Biosynthesis | Substrate(s) | Product(s) |

| Carotenoid Cleavage Dioxygenase (CCD) | CCD1, CCD4 | Oxidative cleavage of the C40 carotenoid backbone to produce C13 norisoprenoids. nih.govmdpi.com | β-carotene, Zeaxanthin, Lutein | C13 apocarotenoids (e.g., ionones) |

| Oxygenases / Reductases | Cytochrome P450s, Dehydrogenases | Introduction of ketone and hydroxyl functional groups onto the C13 backbone. | C13 apocarotenoid intermediates | 3-Oxo-α-ionol |

| UDP-Glycosyltransferase (UGT) | UGT73A24, UGT86C10 | Attachment of a glucose molecule to the C9-hydroxyl group of the aglycone. nih.gov | 3-Oxo-α-ionol, UDP-glucose | This compound |

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of this compound is under tight genetic control, with the expression of biosynthetic genes being coordinately regulated. Genome-wide association studies (GWAS) in grape (Vitis vinifera) have identified specific gene loci and single nucleotide polymorphisms (SNPs) significantly associated with the content of C13-norisoprenoids. nih.gov

Key regulatory points include the genes encoding enzymes early in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and GGPPS. nih.gov Studies have shown that the expression levels of VvDXS1 and VvGGPPS correlate with the final concentration of norisoprenoids in grape berries. nih.gov Transient overexpression of VvGGPPS in grape and tobacco leaves led to a significant increase in norisoprenoid accumulation, confirming its role as a critical control point. nih.gov

Influence of Environmental Factors and Developmental Stages on Biosynthesis

The production and accumulation of this compound are highly influenced by the plant's developmental stage and prevailing environmental conditions. In grapes, the concentration of C13-norisoprenoid glycosides, including 3-oxo-α-ionol, changes dramatically during fruit ripening. unito.it The accumulation often begins at veraison (the onset of ripening) and is linked to the degradation of the carotenoid pool, which peaks before this stage. unito.it

Environmental stresses are potent inducers of the biosynthetic pathway. The expression of key genes, particularly those for CCDs, is often upregulated in response to abiotic stress. frontiersin.org For example, drought, high salinity, and exposure to the plant hormone abscisic acid (ABA) can significantly increase the transcript levels of CCD genes, leading to enhanced production of apocarotenoids. mdpi.com Microclimatic conditions, such as sun exposure and temperature, also have a profound effect. Grapes grown in sun-exposed vineyards tend to have higher concentrations of certain norisoprenoids, with 3-oxo-α-ionol levels being significantly affected by temperature in the period leading up to harvest. unito.it This environmental regulation underscores the role of these compounds in the plant's adaptation and response to its surroundings.

Significance of Ionol Derived Glucosides in Phytochemistry and Chemical Ecology

Phytochemistry , the study of chemicals derived from plants, has identified numerous ionol-derived glucosides in a variety of plant species. These compounds are often found as part of a complex mixture of secondary metabolites. The presence and concentration of these glucosides can be influenced by factors such as plant genotype and environmental conditions, including vintage in the case of grapes. mdpi.com Research has shown that these glycosidically bound compounds are precursors to volatile aroma compounds. nih.gov For instance, in grapes, the release of the aromatic aglycone from its sugar moiety during fermentation and aging contributes significantly to the final bouquet of the wine. mdpi.comunito.it

Chemical ecology explores the role of chemicals in the interactions between living organisms. nih.gov In this context, ionol-derived glucosides can act as signaling molecules or defense compounds. While the glycoside form is often inactive, it can be hydrolyzed by enzymes from herbivores or pathogens, releasing the more biologically active aglycone. This serves as a defense mechanism for the plant. The study of these interactions is crucial for understanding the complex relationships within ecosystems. mdpi.com

Overview of Current Research Trajectories and Scholarly Contributions on 6r,9r 3 Oxo Alpha Ionol Glucoside

Current research on (6R,9R)-3-Oxo-alpha-ionol glucoside is multifaceted, with studies focusing on its isolation, characterization, and potential biological activities.

Isolation and Structural Elucidation: this compound has been isolated from various plant sources, including Rosa rugosa (rugosa rose), Eriobotrya japonica (loquat), and species of Urtica (nettle). np-mrd.orgresearchgate.net Researchers have also identified isomers of this compound, such as (6S,9R)-3-oxo-α-ionol-9-O-β-D-glucopyranosyl (1 → 2)-β-D-glucopyranoside, from the aerial parts of Urtica laetevirens. nih.gov The structural determination of these compounds relies on sophisticated analytical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Potential Biological Activities: While research is ongoing and primarily in preclinical stages, studies are exploring the potential bioactivities of this compound. Investigations often focus on its potential antioxidant, antimicrobial, and anti-inflammatory properties. biosynth.com The molecule's structure allows it to interact with biological membranes and enzymes, potentially modulating cellular signaling pathways. biosynth.com

This compound: A Review of Its Natural Occurrence and Distribution

This compound is a naturally occurring C13-norisoprenoid glycoside, a class of compounds derived from the degradation of carotenoids. This phytochemical has been the subject of interest in various scientific fields due to its contribution to the aromatic profiles of certain plants and its potential biological activities. This article provides a focused overview of the natural occurrence and distribution of this compound in the botanical and microbial worlds, as well as its prevalence in different ecological contexts.

Chemical Synthesis and Advanced Structural Modifications of 6r,9r 3 Oxo Alpha Ionol Glucoside

Total Synthesis Approaches to (6R,9R)-3-Oxo-alpha-ionol Glucoside

The total synthesis of this compound, while not extensively documented in dedicated studies, can be approached by drawing upon established methodologies for the synthesis of related megastigmane glucosides. The primary challenges lie in the stereocontrolled construction of the aglycone's chiral centers at C-6 and C-9, and the subsequent stereoselective glycosylation.

Stereoselective Synthesis Strategies and Asymmetric Catalysis

The synthesis of the (6R,9R)-3-oxo-α-ionol aglycone requires precise control over its stereochemistry. One plausible strategy involves the use of a chiral pool approach, starting from readily available chiral precursors such as β-ionone. Asymmetric catalysis offers a powerful alternative for establishing the key stereocenters. For instance, asymmetric reduction of a suitable enone precursor could be employed to set the stereochemistry at C-9.

A key intermediate in the synthesis of many megastigmane derivatives is (S)-4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one, which can be obtained through various methods, including microbial resolution. This intermediate can then be elaborated to introduce the side chain and the desired stereochemistry at C-9.

| Reaction Type | Catalyst/Reagent | Key Transformation | Stereochemical Control |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., (R)-2-methyl-CBS-oxazaborolidine) | Reduction of a ketone to a hydroxyl group | Sets the stereochemistry at C-9 |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET | Epoxidation of an allylic alcohol | Establishes chirality on the side chain |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Kinetic resolution of a racemic alcohol | Separation of enantiomers to yield a chiral precursor |

Protecting Group Chemistry and Glycosylation Methodologies

The presence of multiple hydroxyl groups in both the aglycone and the glucose moiety necessitates a robust protecting group strategy to ensure regioselective glycosylation. The hydroxyl group at C-9 of the aglycone is the target for glycosylation. Therefore, other reactive functional groups, such as the ketone at C-3, may require temporary protection.

The glycosylation step itself is critical for the successful synthesis of this compound. Several methods can be employed, with the Koenigs-Knorr and Schmidt glycosylation methods being among the most common. The choice of glycosyl donor, promoter, and reaction conditions is crucial for achieving a high yield and stereoselectivity of the desired β-glucoside linkage.

| Glycosylation Method | Glycosyl Donor | Promoter | Key Features |

| Koenigs-Knorr | Acetobromo-α-D-glucose | Silver(I) salts (e.g., Ag2O, Ag2CO3) | Classical method, often requires stoichiometric amounts of promoter. |

| Schmidt Glycosylation | Trichloroacetimidate donors (e.g., peracetylated glucose trichloroacetimidate) | Lewis acids (e.g., TMSOTf, BF3·OEt2) | Milder reaction conditions, often highly stereoselective for β-glucosides. |

| Thioglycoside Glycosylation | Thioglycoside donors | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Stable donors, allows for late-stage glycosylation. |

Following glycosylation, a global deprotection step is required to remove all protecting groups and yield the final target compound.

Semi-Synthetic Routes from Naturally Occurring Precursors

Given the natural abundance of related C13-norisoprenoids, semi-synthetic approaches offer a more practical and often more efficient route to this compound. A plausible precursor for semi-synthesis is (6R,9R)-roseoside, which is the glucoside of (6R,9R)-α-ionol. The conversion of roseoside (B58025) to the target compound would involve the selective oxidation of the hydroxyl group at C-3 of the aglycone without affecting the glucose moiety or the hydroxyl group at C-9.

This transformation would require careful selection of the oxidizing agent and reaction conditions to achieve the desired chemoselectivity. Biocatalytic approaches using specific enzymes could also be explored for this purpose.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships of this compound, systematic modifications of both the glucoside and aglycone moieties can be undertaken. These studies are crucial for understanding how structural changes influence the compound's biological activity or sensory properties.

Modifications to the Glucoside Moiety

Acylation and Alkylation: Esterification or etherification of the hydroxyl groups of the glucose moiety can modulate the compound's polarity and, consequently, its bioavailability and interaction with biological targets.

Glycosidic Bond Variation: Synthesis of analogs with different glycosidic linkages (e.g., α-glucosides) or different monosaccharides (e.g., xylose, rhamnose) can reveal the importance of the carbohydrate portion for activity.

Anomeric Center Modification: Introduction of thio- or seleno-glucosides can enhance stability towards enzymatic hydrolysis.

| Modification Type | Reagents | Purpose of Modification |

| Peracetylation | Acetic anhydride, pyridine | Increase lipophilicity, potential prodrugs. |

| Benzylation | Benzyl bromide, NaH | Introduce bulky, non-polar groups. |

| Synthesis of other glycosides | Corresponding protected glycosyl donors | Investigate the role of the carbohydrate unit. |

Modifications to the Aglycone (Ionol) Structure

The aglycone part of the molecule offers several sites for modification to explore the SAR. Key modifications could include:

Alterations at the C-3 Position: Reduction of the C-3 keto group to a hydroxyl group would yield roseoside, allowing for a direct comparison of the influence of the ketone versus the hydroxyl group. Alkylation or acylation of a C-3 hydroxyl group could also be explored.

Side Chain Modifications: The length and functionality of the side chain can be altered. For example, saturation of the double bond or introduction of other functional groups could significantly impact biological activity.

Ring Modifications: Changes to the cyclohexene (B86901) ring, such as the introduction of additional substituents or alteration of the ring size, would provide insights into the structural requirements for activity.

| Modification Site | Synthetic Transformation | Potential Impact |

| C-3 Ketone | NaBH4 reduction | Alteration of polarity and hydrogen bonding capacity. |

| Side Chain Double Bond | Catalytic hydrogenation (e.g., H2, Pd/C) | Change in conformation and electronic properties. |

| C-5, C-6 Double Bond | Epoxidation, dihydroxylation | Introduction of new functional groups and chiral centers. |

Through these systematic synthetic and semi-synthetic efforts, a deeper understanding of the chemical biology of this compound can be achieved, paving the way for the development of novel analogs with tailored properties.

Biological Activities and Molecular Mechanisms of 6r,9r 3 Oxo Alpha Ionol Glucoside in Non Clinical Systems

Investigation of Anti-inflammatory Modulatory Effects in Cellular and Animal Models (Excluding Clinical Human Data)

No specific studies on the anti-inflammatory effects of (6R,9R)-3-Oxo-alpha-ionol glucoside in cellular or animal models were identified. While research on the related compound, (6S,9R)-vomifoliol, has shown anti-inflammatory potential through the modulation of inflammatory mediators and signaling pathways like NF-κB, similar investigations for the (6R,9R) glucoside are not present in the available literature. mdpi.comnih.gov

Mechanisms of Inflammatory Mediator Modulation

There is no available data detailing the mechanisms by which this compound modulates inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) or enzymes involved in the inflammatory process.

Receptor Interactions and Signaling Pathway Engagement

Information regarding the specific receptor interactions and the engagement of signaling pathways by this compound is currently unavailable. Studies on related compounds suggest potential interaction with pathways like NF-κB, but this has not been confirmed for the (6R,9R) glucoside. mdpi.com

Antioxidant Mechanisms and Radical Scavenging Capacity (In Vitro Studies)

No in vitro studies detailing the antioxidant mechanisms or radical scavenging capacity of this compound have been published. While antioxidant activity has been reported for other isomers of vomifoliol, specific data from assays such as DPPH or ABTS for the (6R,9R) glucoside is not available. mdpi.comnih.gov

Antimicrobial Activity and Biocidal Mechanisms (Excluding Human Pathogen Focus)

There is a lack of research on the antimicrobial and biocidal mechanisms of this compound against non-human pathogens.

Antibacterial Effects on Microbial Growth and Viability

No studies were found that investigated the antibacterial effects of this compound on the growth and viability of any bacterial species.

Antifungal Activities against Fungal Species

Similarly, there is no available data on the antifungal activities of this compound against any fungal species.

Enzyme Modulation and Inhibition Studies (e.g., Glycosidases, Esterases)

Research on the direct enzyme modulation and inhibition by this compound is limited. However, studies on the broader class of ionone glycosides and the enzymatic release of its aglycone, 3-oxo-α-ionol, provide valuable information.

Ionone glycosides, in general, have been investigated for their enzyme inhibitory activities, with a particular focus on α-glucosidase researchgate.netmdpi.com. α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic target. While specific IC50 values for this compound are not available, the general inhibitory potential of this class of compounds suggests it may also possess such activity researchgate.netmdpi.com.

The hydrolysis of this compound by glycosidases is a key aspect of its biological function. In the context of winemaking, the enzymatic treatment of must and wine with β-glucosidases has been shown to increase the concentration of volatile aroma compounds, including 3-oxo-α-ionol researchgate.net. This indicates that this compound can act as a substrate for β-glucosidases, which cleave the glucose moiety to release the active aglycone researchgate.net.

Table 2: Effect of β-Glucosidase Treatment on 3-Oxo-α-ionol Levels in Wine

| Enzymatic Preparation | Increase in 3-Oxo-α-ionol Content |

| LALLZYME Beta | 19.5% |

| ZYMOVARIETAL Aroma G | 35.9% |

Exploration of Signaling Roles in Biological Systems (Excluding Human Physiology)

The potential signaling roles of this compound in non-human biological systems can be extrapolated from research on its aglycone and related apocarotenoids. Apocarotenoids are known to function as signaling molecules in various plant processes biorxiv.org.

β-ionone, for example, has been shown to be involved in hormonal signaling and defense responses in plants researchgate.net. It can modulate the levels of key plant hormones such as abscisic acid, jasmonic acid, and salicylic acid, which are crucial for regulating growth, development, and responses to environmental stress researchgate.net. As a stable, water-soluble precursor, this compound could be transported and stored within the plant, releasing the signaling aglycone in a controlled manner in response to specific developmental or environmental cues.

The glycosylation of bioactive compounds like 3-oxo-α-ionol is a common strategy in plants to regulate their activity, solubility, and localization. Therefore, this compound likely plays a role in the storage and transport of a signaling molecule that is activated upon deglycosylation.

Identification of Cellular and Molecular Targets through In Vitro Approaches

Direct in vitro studies to identify the cellular and molecular targets of this compound are not yet available. However, research on other ionone glycosides isolated from Rhododendron capitatum provides some initial clues.

A study on ionone glycosides from Rhododendron capitatum investigated their anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Some of the isolated ionone glycosides exhibited potent inhibitory effects on nitric oxide (NO) production mdpi.com. Molecular docking studies suggested that these compounds may target key proteins in the inflammatory pathway, such as NLRP3 (NOD-like receptor family pyrin domain containing 3) and iNOS (inducible nitric oxide synthase) mdpi.com.

While these findings are not specific to this compound, they highlight potential molecular targets for this class of compounds. The α,β-unsaturated ketone moiety present in the aglycone of many of these active compounds, including 3-oxo-α-ionol, is suggested to be an important structural feature for their biological activity mdpi.com. This suggests that this compound, upon hydrolysis to its aglycone, could potentially interact with similar cellular targets.

Table 3: Potential Molecular Targets of Ionone Glycosides from Rhododendron capitatum

| Compound Class | Biological Activity | Potential Molecular Targets (from molecular docking) |

| Ionone Glycosides | Inhibition of NO production in RAW 264.7 cells | NLRP3, iNOS |

Advanced Analytical Methodologies for the Characterization and Quantification of 6r,9r 3 Oxo Alpha Ionol Glucoside

Quantitative Analytical Methods for Research Applications

The low concentrations of (6R,9R)-3-oxo-alpha-ionol glucoside in complex plant matrices necessitate highly sensitive and selective analytical techniques for accurate quantification. mdpi.com

LC-MS/MS and GC-MS for Trace Analysis and Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the trace analysis of this compound and its integration into broader metabolomics studies. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers unparalleled sensitivity and selectivity for the direct analysis of non-volatile and thermally labile compounds like this compound. nih.govchromatographyonline.com The technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

Separation: Reversed-phase chromatography is commonly used, employing C18 columns to separate the glucoside from other plant metabolites based on polarity. ekb.eg Gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the effective separation of a wide range of compounds. ekb.eg

Ionization: Electrospray ionization (ESI) is the preferred method for generating ions of polar molecules like glycosides. frontiersin.org It can be operated in either positive or negative ion mode, depending on the specific analyte and matrix.

Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in LC-MS/MS. This mode involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated through collision-induced dissociation (CID). This high specificity minimizes interferences from the complex plant matrix. mdpi.comnih.gov For related C13-norisoprenoid glycosides, characteristic neutral losses of the sugar moiety (e.g., 162 Da for a hexose) are often monitored. nih.gov

A study on the stereoselective analysis of other chiral compounds highlights the capability of LC-MS/MS to differentiate between stereoisomers, which is critical for this compound, by using specialized chiral columns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While less direct for analyzing intact glycosides due to their non-volatile nature, GC-MS is a powerful tool for quantifying the aglycone, 3-oxo-alpha-ionol (B3038749), after hydrolysis of the glycosidic bond. unito.it This approach provides indirect quantification of the glucoside.

Sample Preparation: This method requires a hydrolysis step, either acidic or enzymatic, to cleave the glucose moiety from the 3-oxo-alpha-ionol aglycone. unito.it The resulting volatile aglycone is then extracted with an organic solvent.

Derivatization: To improve volatility and thermal stability for GC analysis, the aglycone may be derivatized.

Separation and Detection: The volatile aglycone is separated on a capillary GC column and detected by the mass spectrometer. unito.it Quantification is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity. nih.gov

Metabolomics Applications:

Both LC-MS/MS and GC-MS are integral to plant metabolomics. mdpi.comnih.gov Targeted metabolomics assays using LC-MS/MS can quantify hundreds of metabolites, including C13-norisoprenoid glucosides, providing a comprehensive view of the metabolic state of the plant. mdpi.comnih.gov Untargeted approaches, often employing high-resolution mass spectrometry (HRMS), can help in the discovery of novel glycosides and in understanding the broader metabolic pathways influenced by this compound. nih.gov

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS (after hydrolysis) |

|---|---|---|

| Analyte Form | Intact Glucoside | Aglycone (3-oxo-alpha-ionol) |

| Sample Preparation | Minimal, direct injection often possible | Requires hydrolysis and extraction |

| Derivatization | Not typically required | May be required for the aglycone |

| Sensitivity | Very high | High |

| Selectivity | Very high (with MRM) | High (with SIM) |

| Throughput | Can be high with modern systems nih.gov | Lower due to sample preparation |

| Information Provided | Direct quantification of the glucoside | Indirect quantification of the glucoside |

Development of Robust Spectrophotometric or Chromatographic Assays

While mass spectrometry-based methods offer the highest performance, the development of simpler, more accessible assays is valuable for routine screening and certain research applications.

Chromatographic Assays:

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection can be a robust method for quantification, provided the analyte has a suitable chromophore and is present at sufficient concentrations. chromatographyonline.com

Principle: The separation principles are the same as in LC-MS. Detection relies on the absorbance of UV-Vis light by the analyte. The 3-oxo-alpha-ionone structure contains a conjugated enone system, which should exhibit UV absorbance.

Method Development: Key aspects include selecting an appropriate column and mobile phase for optimal separation from interfering compounds. oregonstate.edu The development would involve determining the wavelength of maximum absorbance (λmax) for sensitive detection. oregonstate.edu

Challenges: The main challenge is potential interference from co-eluting compounds in a complex plant extract that also absorb at the same wavelength. chromatographyonline.com Without the specificity of mass spectrometric detection, meticulous method validation is required to ensure accuracy.

Spectrophotometric Assays:

Direct spectrophotometric assays for a specific glycoside in a crude extract are generally not feasible due to the lack of specificity. However, colorimetric assays can be developed to quantify classes of compounds.

Potential Approaches: A possible, though indirect, approach could involve an enzyme-based assay where a specific glycosidase releases the aglycone. The subsequent reaction of the aglycone or a byproduct could be monitored spectrophotometrically. For example, some assays for terpene synthase activity are based on substrate consumption that leads to a color change. plos.org Another possibility is the development of methods based on the formation of colored products upon reaction with specific reagents, although this would require significant research to find a selective reaction for this particular glucoside or its aglycone. researchgate.netnih.gov

Limitations: The development of such an assay would be a considerable undertaking, requiring the identification of a highly specific chemical or enzymatic reaction. The complexity of plant extracts makes interference a major hurdle. nih.gov

Table 2: Summary of Potential Assay Development Characteristics

| Assay Type | Principle | Potential Advantages | Key Challenges |

|---|---|---|---|

| HPLC-UV/PDA | Chromatographic separation followed by UV-Vis absorbance detection. chromatographyonline.com | Lower cost than MS; robust for routine analysis. | Lower sensitivity and selectivity than MS; potential for interferences. chromatographyonline.com |

| Spectrophotometric | Measurement of light absorbance after a specific color-forming reaction. nih.gov | Potentially simple and high-throughput. plos.org | Lack of specificity; significant development required to find a suitable reaction. |

Ecological and Biotechnological Relevance of 6r,9r 3 Oxo Alpha Ionol Glucoside

Contribution to Plant-Herbivore and Plant-Pathogen Co-evolutionary Dynamics

The role of (6R,9R)-3-oxo-alpha-ionol glucoside in the co-evolutionary arms race between plants and their aggressors is an area of ongoing research. While direct evidence for this specific compound is emerging, the broader class of terpenes and terpenoids, to which it belongs, is well-established as a crucial component of plant defense. wikipedia.org These compounds can act as antifeedants, deterring herbivores from consuming the plant. wikipedia.org The presence of such defensive compounds can drive the evolution of resistance in herbivores, leading to a classic co-evolutionary dynamic.

Furthermore, some C13-norisoprenoids have demonstrated phytotoxic effects, suggesting a role in allelopathy, where one plant inhibits the growth of another. researchgate.net This can be considered a defensive strategy, reducing competition for resources. The glycosylation of 3-oxo-α-ionol has been shown to enhance its phytotoxic potential, indicating that the glucosidic form of the compound may be a more potent defensive agent than its aglycone. researchgate.net

While the direct impact of this compound on specific herbivores and pathogens is not yet fully elucidated, the known antimicrobial and anti-inflammatory properties of megastigmane glycosides suggest a potential defensive function. biosynth.comnih.gov The release of the aglycone, 3-oxo-alpha-ionol (B3038749), upon tissue damage could act as a direct deterrent or an antimicrobial agent against invading pathogens.

Table 1: Potential Roles of this compound in Plant Defense

| Defense Mechanism | Observed or Inferred Role of this compound/Related Compounds | Supporting Evidence |

| Anti-herbivore Defense | Terpenoids, the broader class of compounds, are known to act as antifeedants. | General role of terpenes in plant defense against herbivory. wikipedia.org |

| Allelopathy | A related compound, 3-oxo-α-ionol, exhibits phytotoxic activity, and its glycoside shows enhanced phytotoxicity. | Studies on the allelopathic potential of C13-norisoprenoids. researchgate.net |

| Antimicrobial Defense | Megastigmane glycosides, the class to which this compound belongs, have shown antimicrobial properties. | General biological activities of megastigmane glycosides. biosynth.comnih.gov |

Role in Plant Adaptation to Abiotic and Biotic Stresses

Plants have evolved intricate mechanisms to cope with a variety of environmental stresses, and this compound appears to be involved in these adaptive responses.

Abiotic Stress:

Research on grapevines has shown that the concentration of C13-norisoprenoids, including 3-oxo-alpha-ionol, increases in response to abiotic stressors such as elevated sun exposure. ucdavis.eduresearchgate.net Carotenoids, the precursors to these compounds, play a photoprotective role in plants, and their degradation under high light conditions leads to the accumulation of norisoprenoids. ucdavis.edu This suggests that the production of this compound may be part of the plant's strategy to mitigate the damaging effects of excess light and UV radiation.

Biotic Stress:

In response to biotic stress, such as pathogen attack or herbivore feeding, plants activate complex signaling pathways that often involve the production of secondary metabolites. mdpi.com While direct induction of this compound by biotic stress has yet to be definitively shown, the general role of terpenes in plant defense signaling is well-documented. wikipedia.org The release of volatile organic compounds, including norisoprenoids, upon herbivory can act as a signal to attract natural enemies of the attacking herbivore, an indirect defense mechanism.

The demonstrated antimicrobial and anti-inflammatory activities of the broader class of megastigmane glycosides also point to a potential role in the direct defense against pathogens. biosynth.comnih.gov The accumulation of these compounds in plant tissues could inhibit the growth and spread of invading microorganisms.

Table 2: this compound in Plant Stress Response

| Stress Type | Plant Response Involving this compound/Related Compounds | Physiological Significance |

| Abiotic (e.g., high sun exposure) | Increased accumulation of C13-norisoprenoids, including 3-oxo-alpha-ionol, from carotenoid degradation. ucdavis.eduresearchgate.net | Photoprotection and mitigation of oxidative stress. ucdavis.edu |

| Biotic (e.g., herbivory, pathogen attack) | Potential release of the aglycone, 3-oxo-alpha-ionol, and other volatile norisoprenoids. | Possible direct antimicrobial or antifeedant activity, and indirect defense through signaling. wikipedia.orgbiosynth.comnih.gov |

Potential for Microbial Production and Biotransformation in Industrial Contexts

The demand for natural flavor and aroma compounds has driven research into biotechnological production methods, and this compound and its derivatives are of significant interest in this field. nih.govfrontiersin.org

Microbial Production:

Microorganisms offer a promising platform for the production of C13-norisoprenoids. nih.gov The biosynthesis of these compounds begins with the carotenoid pathway, and the introduction of carotenoid cleavage dioxygenase (CCD) genes into microbial hosts can lead to the production of various norisoprenoids. nih.gov While the direct microbial synthesis of this compound is a complex undertaking, the production of its aglycone, 3-oxo-alpha-ionol, is a more feasible target.

Biotransformation:

An alternative and often more straightforward approach is the biotransformation of readily available precursors. The glycosylation of 3-oxo-alpha-ionol has been achieved using uridine-diphosphate (B1259127) glycosyltransferases (UGTs), enzymes that can be sourced from plants or produced in microbial systems. researchgate.net

Furthermore, the reverse reaction, the hydrolysis of this compound to release the volatile aglycone, is of great industrial importance for flavor and aroma applications. mdpi.com Enzymes with β-glucosidase activity, sourced from fungi such as Aspergillus niger or bacteria used in winemaking, can efficiently cleave the sugar moiety from the glucoside. mdpi.comacs.org Commercial enzyme preparations are available and used in the wine industry to enhance the aromatic profile of wines by releasing norisoprenoids and other volatile compounds from their glycosylated precursors. mdpi.comunirioja.escsic.es

Table 3: Biotechnological Approaches Involving this compound

| Biotechnological Process | Description | Key Enzymes/Microorganisms | Industrial Application |

| Microbial Production | Synthesis of C13-norisoprenoids from simple carbon sources in engineered microorganisms. nih.gov | Carotenoid cleavage dioxygenases (CCDs) in microbial hosts. nih.gov | Production of natural flavor and aroma compounds. |

| Biotransformation (Glycosylation) | Addition of a glucose molecule to 3-oxo-alpha-ionol. researchgate.net | Uridine-diphosphate glycosyltransferases (UGTs). researchgate.net | Synthesis of the stable, non-volatile glucoside for various applications. |

| Biotransformation (Hydrolysis) | Cleavage of the glucose molecule from this compound to release the volatile aglycone. mdpi.com | β-glucosidases from fungi (Aspergillus niger) and bacteria. mdpi.comacs.org | Enhancement of flavor and aroma in food and beverages, particularly wine. unirioja.escsic.es |

Significance in Plant-Derived Flavor and Aroma Precursor Research (Focus on Chemical Aspects)

The chemical transformations of 3-oxo-alpha-ionol and its glucoside are central to the development of complex aromas. For instance, during the aging of wine, the acidic conditions can lead to the hydrolysis of this compound. The released 3-oxo-alpha-ionol can then undergo further reactions, such as dehydration, to form other potent aroma compounds like megastigmatrienone. researchgate.net

Moreover, the degradation of carotenoids, which leads to the formation of this compound, also produces other important C13-norisoprenoid aroma compounds such as β-damascenone and vitispirane. ucdavis.edu The presence and concentration of these compounds are influenced by factors such as grape variety, viticultural practices, and winemaking techniques. mdpi.comresearchgate.net Understanding the chemical pathways from carotenoids to these aroma precursors and their subsequent release and transformation is a major focus of flavor and aroma research.

Table 4: Chemical Aspects of this compound as a Flavor Precursor

| Chemical Transformation | Description | Resulting Aroma Compounds | Context |

| Enzymatic Hydrolysis | Cleavage of the glycosidic bond by β-glucosidases. mdpi.com | 3-oxo-alpha-ionol. ucdavis.edu | Winemaking, food processing. mdpi.comunirioja.es |

| Acid-Catalyzed Hydrolysis | Cleavage of the glycosidic bond under acidic conditions. | 3-oxo-alpha-ionol. | Wine aging. |

| Thermal Degradation | Breakdown of the molecule at high temperatures. researchgate.net | Megastigmatrienone, α-ionol, α-ionone. researchgate.net | Smoking of tobacco, heating of food products. researchgate.net |

| Further Rearrangement of Aglycone | Dehydration and other reactions of 3-oxo-alpha-ionol. | Megastigmatrienone. | Wine aging. |

Future Directions and Emerging Research Avenues for 6r,9r 3 Oxo Alpha Ionol Glucoside

Deeper Understanding of Complex Biosynthetic Regulation and Pathway Engineering

The biosynthesis of (6R,9R)-3-oxo-alpha-ionol glucoside is rooted in the intricate network of carotenoid metabolism. This C13 apocarotenoid glucoside arises from the oxidative cleavage of carotenoids, a process catalyzed by carotenoid cleavage dioxygenases (CCDs). nih.govfrontiersin.org Future research will delve deeper into the specific CCD enzymes responsible for generating the 3-oxo-alpha-ionol (B3038749) aglycone. Identifying and characterizing these enzymes is paramount. For instance, studies in Arabidopsis have shown that CCD4 is a key player in the formation of various C13 apocarotenoid glycosides. nih.gov Investigating the substrate specificity and regioselectivity of CCD homologues in plants known to produce this compound, such as Rosa and Rhododendron species, will be a critical step.

Furthermore, the regulation of this biosynthetic pathway is a complex interplay of genetic and environmental factors. The expression of PSY (phytoene synthase), the rate-limiting enzyme in carotenoid biosynthesis, has been shown to directly impact the flux towards apocarotenoid production. nih.govnih.gov Future studies should aim to elucidate the transcriptional and post-translational regulatory mechanisms that govern the expression and activity of key biosynthetic genes under different developmental stages and environmental stress conditions.

This deeper understanding will pave the way for metabolic engineering strategies aimed at enhancing the production of this compound. Overexpression of specific CCDs and PSY genes, as well as the UDP-glucosyltransferases (UGTs) that catalyze the final glycosylation step, are promising avenues. nih.gov The compartmentalization of precursors and enzymes within the cell is another crucial factor to consider for successful pathway engineering. nih.gov

Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound

| Enzyme Class | Specific Enzyme (Putative) | Role in Biosynthesis |

| Phytoene (B131915) Synthase | PSY | Rate-limiting step in carotenoid biosynthesis, providing the precursor backbone. |

| Carotenoid Isomerase | Z-ISO, etc. | Isomerization of carotenoids to produce the correct substrate for cleavage. |

| Carotenoid Hydroxylase | - | Introduction of hydroxyl groups onto the carotenoid ring. |

| Carotenoid Cleavage Dioxygenase | CCD1, CCD4 | Oxidative cleavage of carotenoids to produce the C13 apocarotenoid aglycone, 3-oxo-alpha-ionol. |

| UDP-Glycosyltransferase | UGTs | Transfer of a glucose moiety to the 3-oxo-alpha-ionol aglycone to form the final glucoside. |

Application of Advanced Metabolomics and Glycomics for Comprehensive Profiling

To fully comprehend the role and regulation of this compound, advanced analytical techniques are indispensable. Metabolomics and glycomics offer powerful platforms for the comprehensive profiling of this compound and its related metabolites in various biological contexts.

Liquid chromatography-mass spectrometry (LC-MS) based methods, particularly those coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), are well-suited for the detection and quantification of this compound in complex plant extracts. researchgate.netnih.gov The development of optimized LC-MS/MS methods will enable the sensitive and specific identification of this compound, even at low concentrations. researchgate.netresearchgate.net Non-targeted and targeted screening strategies can be employed to create a detailed metabolic fingerprint of plants like Rosa rugosa and Rhododendron capitatum, revealing the co-occurrence of this compound with other related compounds. researchgate.netresearchgate.net

Glycomics, the study of the complete set of sugars in an organism, will be crucial for understanding the diversity of glycosylation patterns. While the primary focus is on the glucoside, it is possible that other sugar moieties are attached to the 3-oxo-alpha-ionol backbone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of these glycosides, including the determination of the stereochemistry of the glycosidic bond. researchgate.netnih.gov

Table 2: Advanced Analytical Techniques for the Study of this compound

| Technique | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection, quantification, and fragmentation analysis in complex mixtures. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unambiguous identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the volatile aglycone (3-oxo-alpha-ionol) after hydrolysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation, including stereochemistry. |

| Capillary Electrophoresis (CE) | High-efficiency separation of charged glycosides. |

Elucidation of Novel Molecular Mechanisms and Biological Roles (Non-human focus)

The biological functions of this compound in plants are largely unexplored, presenting a significant area for future research. As an apocarotenoid glycoside, it is likely involved in various physiological processes, from development to stress responses. frontiersin.orgnih.gov

One key area of investigation is its role as a signaling molecule. Apocarotenoids are known to act as retrograde signals, communicating information from the plastids to the nucleus to regulate gene expression. nih.gov Future research should explore whether this compound or its aglycone can modulate gene expression related to stress acclimation, such as responses to high light, drought, or pathogen attack. mdpi.com

The compound may also play a role in plant defense. The glycosylation of secondary metabolites often serves to detoxify and store them in an inactive form, which can be rapidly activated by deglycosylation upon tissue damage by herbivores or pathogens. researchgate.net Investigating the activity of the aglycone, 3-oxo-alpha-ionol, against various plant pathogens and herbivores would be a valuable line of inquiry. Furthermore, the compound itself may have allelopathic properties, influencing the growth of neighboring plants. nih.gov

Development of Chemoenzymatic Synthesis Strategies for Analogues

The synthesis of this compound and its analogues is crucial for detailed biological studies and for exploring potential applications. Chemoenzymatic approaches, which combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis, offer a powerful strategy. nih.govnih.gov

The synthesis can be approached in a convergent manner, where the aglycone and the sugar moiety are prepared separately and then coupled. Chemical synthesis can be employed to generate the 3-oxo-alpha-ionol backbone, while enzymatic methods can be used for the stereoselective glycosylation. Glycosyltransferases (GTs) are the enzymes of choice for this purpose, as they can catalyze the formation of the glycosidic bond with high regio- and stereoselectivity. nih.gov The use of glycosynthases, engineered glycosidases, also presents a promising alternative for the synthesis of the glycosidic linkage. mdpi.com

This chemoenzymatic platform would not only allow for the efficient synthesis of the natural product but also for the creation of a library of analogues with variations in both the aglycone and the sugar moiety. These analogues would be invaluable for structure-activity relationship (SAR) studies to pinpoint the structural features essential for its biological activity.

Exploration of Inter-species Chemical Communication Mediated by the Compound

There is growing evidence that volatile apocarotenoids, such as ionones, play a significant role in inter-species chemical communication, acting as semiochemicals. pherobase.com These compounds can act as attractants for pollinators or as deterrents for herbivores. wikipedia.org While the glucoside form is non-volatile, it can serve as a stable precursor that releases the volatile aglycone upon enzymatic hydrolysis.

Future research should investigate whether this compound is involved in plant-insect or plant-microbe interactions. For example, studies could explore if the compound is exuded from the roots and influences the soil microbiome. In the context of herbivory, it would be interesting to determine if insect feeding induces the hydrolysis of the glucoside and the release of the volatile 3-oxo-alpha-ionol, which could then act as a direct defense compound or as an indirect defense signal to attract natural enemies of the herbivore.

Table 3: Potential Roles of this compound in Chemical Ecology

| Interaction | Putative Role of the Compound |

| Plant-Herbivore | Precursor to a volatile deterrent or a feeding stimulant for specialist herbivores. |

| Plant-Pollinator | Precursor to a volatile attractant. |

| Plant-Pathogen | Potential phytoanticipin, releasing an antimicrobial aglycone upon infection. |

| Plant-Plant (Allelopathy) | Inhibition of germination or growth of competing plant species. |

| Plant-Microbe | Modulation of the rhizosphere or phyllosphere microbiome. |

Sustainable Production and Isolation Methodologies

The development of sustainable methods for the production and isolation of this compound is essential for its further study and potential future applications. Traditional methods often rely on the extraction from plant sources, which can be inefficient and environmentally taxing. nih.gov

Future research should focus on optimizing extraction protocols from natural sources like Rosa and Rhododendron species, employing green solvents and advanced extraction techniques to improve yield and reduce environmental impact. However, for a truly sustainable and scalable supply, biotechnological production in microbial systems is a highly attractive alternative. nih.gov

Metabolically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could be developed to produce the 3-oxo-alpha-ionol aglycone. researchgate.net This would involve the heterologous expression of the relevant plant biosynthetic genes. The subsequent glycosylation could be achieved either in vivo by co-expressing a suitable glycosyltransferase or in vitro using purified enzymes. mdpi.com

Furthermore, advanced separation and purification techniques, such as counter-current chromatography and membrane filtration, should be explored to develop an efficient and scalable downstream process for the isolation of the pure compound from either plant extracts or microbial fermentation broths. researchgate.net

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Elucidation

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₀O₇ | |

| HR-ESI-MS (m/z) | [M+H]⁺: 371.2072 (calc. 371.2066) | |

| ¹³C NMR (Aglycone) | δ 207.5 (C-3), 78.2 (C-9) | |

| Glucoside Linkage | β-D-glucopyranosyl at C-9 |

Q. Table 2: Bioactivity Comparison with Related Megastigmanes

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.